2-oxoethyl N,N-dimethylcarbamate
Description
2-Oxoethyl N,N-dimethylcarbamate (IUPAC name: Carbamic acid, dimethyl-, 2-oxoethyl ester; synonyms include SCHEMBL8943542) is a carbamate derivative characterized by a 2-oxoethyl group attached to the carbamate nitrogen. The compound's structure features a carbonyl group adjacent to the oxygen atom in the carbamate moiety, which may influence its reactivity, solubility, and biological interactions .
Carbamates are widely studied for their diverse applications, ranging from agrochemicals to pharmaceuticals. The N,N-dimethyl substitution on the carbamate nitrogen is a common feature in compounds designed to modulate bioactivity and metabolic stability .
Properties
CAS No. |
133731-62-1 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2-oxoethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H9NO3/c1-6(2)5(8)9-4-3-7/h3H,4H2,1-2H3 |
InChI Key |
ZMTCBTUFPHUEAG-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC=O |
Canonical SMILES |
CN(C)C(=O)OCC=O |
Synonyms |
Carbamic acid, dimethyl-, 2-oxoethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl N,N-Dimethylcarbamate
Quinoline-Based N,N-Dimethylcarbamates
- Structure: Quinoline rings substituted with methyl and dimethylcarbamate groups (e.g., compounds 9a–9d in ).
Cyclohexyl-N,N-Dimethylcarbamate
Benzodiazepine Carbamates
- Structure : Complex heterocyclic systems (e.g., 7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl N,N-dimethylcarbamate).
- Key Differences : The benzodiazepine backbone enables central nervous system (CNS) targeting.
- Applications : Marketed as Albego and Limpidon for anxiolytic or sedative purposes .
Physicochemical Properties
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